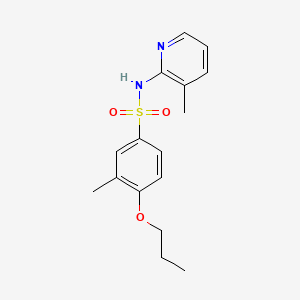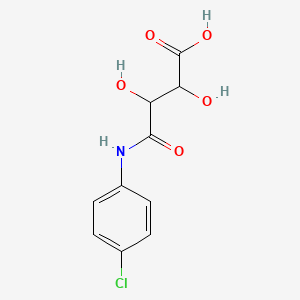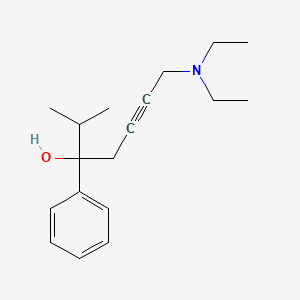![molecular formula C19H23N5O B13367490 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide](/img/structure/B13367490.png)
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-{3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]phenyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole ring substituted with dimethyl groups and an acetamide group linked to a phenyl ring, which is further substituted with an isopropyl group and a triazole ring. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]acetamide involves multiple steps, starting with the preparation of the pyrrole ring. The dimethyl-substituted pyrrole can be synthesized through the reaction of 2,5-hexanedione with ammonia. The resulting pyrrole is then reacted with an appropriate acylating agent to introduce the acetamide group. The phenyl ring with the triazole and isopropyl substituents can be synthesized separately through a series of reactions involving nitration, reduction, and cyclization. Finally, the two fragments are coupled together under suitable conditions to form the target compound.
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Análisis De Reacciones Químicas
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: The acetamide group can be reduced to an amine under suitable conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Cyclization: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for studying protein-ligand interactions.
Medicine: Its structural features suggest potential pharmacological activity, which could be explored for the development of new therapeutic agents.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]acetamide is not well-documented, but it is likely to involve interactions with specific molecular targets. The triazole ring, for example, is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interact with nucleic acids, proteins, or other biomolecules, affecting their function and leading to various biological effects.
Comparación Con Compuestos Similares
Similar compounds to 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]acetamide include:
2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-(1H-indol-3-yl)propanoic acid: This compound features a pyrrole ring similar to the target compound but with an indole substituent instead of the triazole and phenyl groups.
3-(2,5-dimethyl-1H-pyrrol-1-yl)thiophene-2-carboxylic acid: This compound has a thiophene ring instead of the phenyl ring, with similar dimethyl substitution on the pyrrole ring.
[(3,5-dimethyl-1H-pyrrol-2-yl)(3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane (difluoroborane): This compound features a difluoroborane group and a different substitution pattern on the pyrrole ring.
The uniqueness of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(3-isopropyl-1H-1,2,4-triazol-5-yl)phenyl]acetamide lies in its combination of a pyrrole ring with a triazole-substituted phenyl ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H23N5O |
|---|---|
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
2-(2,5-dimethylpyrrol-1-yl)-N-[3-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)phenyl]acetamide |
InChI |
InChI=1S/C19H23N5O/c1-12(2)18-21-19(23-22-18)15-6-5-7-16(10-15)20-17(25)11-24-13(3)8-9-14(24)4/h5-10,12H,11H2,1-4H3,(H,20,25)(H,21,22,23) |
Clave InChI |
PFCVECLBQNNZTR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(N1CC(=O)NC2=CC=CC(=C2)C3=NNC(=N3)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{5-bromo-2-[(3,4-dichlorobenzyl)oxy]phenyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B13367408.png)
![N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}thiophene-2-carboxamide](/img/structure/B13367422.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2-fluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367423.png)





![3-Methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B13367459.png)

![[(4-Hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)sulfanyl]acetic acid](/img/structure/B13367472.png)
![N-[1-(hydroxymethyl)propyl]-4-(pentyloxy)benzenesulfonamide](/img/structure/B13367482.png)
![5-Acetyl-4-(4-methoxyphenyl)-6-methyl-2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinonitrile](/img/structure/B13367486.png)

